Dovitinib-RIBOTAC TFA

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

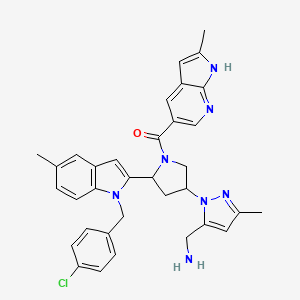

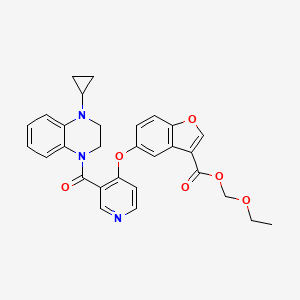

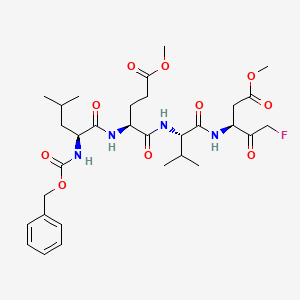

Dovitinib-RIBOTAC TFA is a targeted RNA degrader that cleaves precursor microRNA-21 (pre-miR-21) with enhanced potency and selectivity . This compound is a ribonuclease targeting chimera (RIBOTAC) derived from dovitinib, a receptor tyrosine kinase inhibitor used in cancer treatment . The addition of a chemical moiety allows this compound to recruit and activate an RNA-degrading enzyme, making it a powerful tool in RNA-targeted therapies .

Méthodes De Préparation

The synthesis of Dovitinib-RIBOTAC TFA involves the modification of dovitinib by adding a chemical moiety with a repeating carbon and oxygen chain and a five-member ring containing sulfur . This modification enables the recruitment and activation of ribonuclease L (RNase L), an RNA-degrading enzyme . The synthetic route includes the following steps:

Starting Material: Dovitinib.

Chemical Modification: Addition of a chemical moiety with a repeating carbon and oxygen chain and a five-member ring containing sulfur.

Reaction Conditions: The reactions are typically carried out under controlled conditions to ensure the selectivity and potency of the final product.

Analyse Des Réactions Chimiques

Dovitinib-RIBOTAC TFA undergoes several types of chemical reactions:

Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and activity.

Reduction: Reduction reactions can also occur, potentially affecting the compound’s efficacy.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various solvents to facilitate the reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Dovitinib-RIBOTAC TFA has a wide range of scientific research applications:

Mécanisme D'action

Dovitinib-RIBOTAC TFA exerts its effects by selectively binding to precursor microRNA-21 (pre-miR-21) and recruiting ribonuclease L (RNase L) to degrade the RNA . This targeted degradation reduces the levels of microRNA-21, which is associated with various cancers and diseases . The molecular targets and pathways involved include the fibroblast growth factor (FGF) pathway, vascular endothelial growth factor (VEGF), and platelet-derived growth factor (PDGF) pathways .

Comparaison Avec Des Composés Similaires

Dovitinib-RIBOTAC TFA is unique in its ability to selectively target and degrade RNA, unlike many other compounds that primarily target proteins . Similar compounds include:

Dovitinib: The parent compound, a receptor tyrosine kinase inhibitor used in cancer treatment.

Other RIBOTACs: Compounds designed to target and degrade specific RNA molecules.

PROTACs: Proteolysis targeting chimeras that target proteins for degradation.

This compound stands out due to its enhanced selectivity and potency in targeting RNA, making it a valuable tool in RNA-targeted therapies .

Propriétés

Formule moléculaire |

C53H57F4N9O12S |

|---|---|

Poids moléculaire |

1120.1 g/mol |

Nom IUPAC |

ethyl (5Z)-5-[[4-[2-[2-[2-[2-[2-[4-[2-(4-amino-5-fluoro-2-oxo-1H-quinolin-3-yl)-3H-benzimidazol-5-yl]piperazin-1-yl]ethylcarbamoylamino]ethoxy]ethoxy]ethoxy]ethoxy]-3-hydroxyphenyl]methylidene]-4-hydroxy-2-phenyliminothiophene-3-carboxylate;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C51H56FN9O10S.C2HF3O2/c1-2-70-50(65)44-46(63)41(72-49(44)56-33-7-4-3-5-8-33)30-32-11-14-40(39(62)29-32)71-28-27-69-26-25-68-24-23-67-22-16-55-51(66)54-15-17-60-18-20-61(21-19-60)34-12-13-36-38(31-34)58-47(57-36)43-45(53)42-35(52)9-6-10-37(42)59-48(43)64;3-2(4,5)1(6)7/h3-14,29-31,62-63H,2,15-28H2,1H3,(H,57,58)(H3,53,59,64)(H2,54,55,66);(H,6,7)/b41-30-,56-49?; |

Clé InChI |

SSLPJCLVPXUGSX-GLWXAOSUSA-N |

SMILES isomérique |

CCOC(=O)C1=C(/C(=C/C2=CC(=C(C=C2)OCCOCCOCCOCCNC(=O)NCCN3CCN(CC3)C4=CC5=C(C=C4)N=C(N5)C6=C(C7=C(C=CC=C7F)NC6=O)N)O)/SC1=NC8=CC=CC=C8)O.C(=O)(C(F)(F)F)O |

SMILES canonique |

CCOC(=O)C1=C(C(=CC2=CC(=C(C=C2)OCCOCCOCCOCCNC(=O)NCCN3CCN(CC3)C4=CC5=C(C=C4)N=C(N5)C6=C(C7=C(C=CC=C7F)NC6=O)N)O)SC1=NC8=CC=CC=C8)O.C(=O)(C(F)(F)F)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

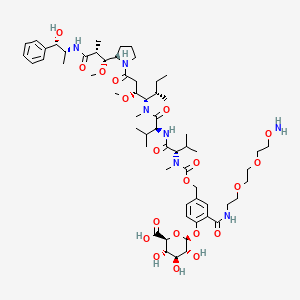

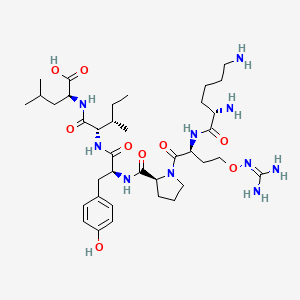

![(4S)-4-[[(2S)-2-acetamidohexanoyl]amino]-5-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12395786.png)

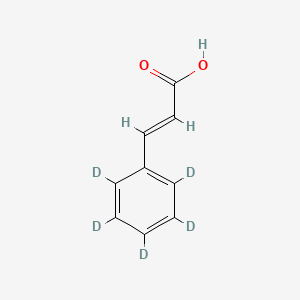

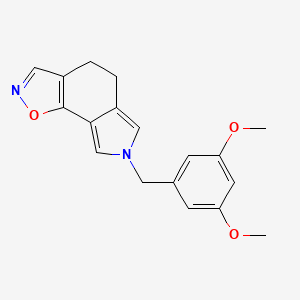

![N-[2-cyano-3-(2,3-dihydroimidazo[1,2-c]quinazolin-9-yloxy)phenyl]propane-1-sulfonamide](/img/structure/B12395849.png)